molecular formula C21H20N6O5 B14746359 5'-Deoxy-5'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine

5'-Deoxy-5'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2',3'-O-(1-methylethylidene)adenosine

Cat. No.: B14746359
M. Wt: 436.4 g/mol
InChI Key: NCKOCYFGFYXGQG-UHFFFAOYSA-N
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Description

5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine typically involves the following steps:

    Protection of the Adenosine Moiety: The hydroxyl groups of adenosine are protected using an isopropylidene group to form 2’,3’-O-(1-methylethylidene)adenosine.

    Introduction of the Isoindole Group: The protected adenosine is then reacted with a phthalimide derivative to introduce the 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group at the 5’ position.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoindole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the adenosine or isoindole parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication.

    Pathways Involved: It can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)adenosine: Lacks the isopropylidene protection.

    2’,3’-O-(1-Methylethylidene)adenosine: Lacks the isoindole moiety.

Uniqueness

5’-Deoxy-5’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-2’,3’-O-(1-methylethylidene)adenosine is unique due to the combination of the isoindole moiety and the isopropylidene protection, which may enhance its stability and biological activity.

Properties

IUPAC Name

2-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c1-21(2)31-14-12(7-26-18(28)10-5-3-4-6-11(10)19(26)29)30-20(15(14)32-21)27-9-25-13-16(22)23-8-24-17(13)27/h3-6,8-9,12,14-15,20H,7H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOCYFGFYXGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN5C(=O)C6=CC=CC=C6C5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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